- Process for preparing optically active secondary alcohols having nitrogenous or oxygenic functional groups, World Intellectual Property Organization, , ,
Cas no 96503-29-6 ((2S)-1,1-dimethoxypropan-2-ol)

(2S)-1,1-dimethoxypropan-2-ol structure
Nome do Produto:(2S)-1,1-dimethoxypropan-2-ol
(2S)-1,1-dimethoxypropan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Propanol,1,1-dimethoxy-, (2S)-
- (S)-2-HYDROXY-PROPIONALDEHYDE DIMETHOXYACETAL
- (2S)-1,1-Dimethoxy-2-propanol (ACI)
- 2-Propanol, 1,1-dimethoxy-, (S)- (ZCI)
- (2S)-1,1-Dimethoxypropan-2-ol
- (S)-(-)-1,1-Dimethoxy-2-propanol
- (S)-Lactaldehyde dimethyl acetal
- SCHEMBL5698961
- (2S)-2-HYDROXYPROPIONALDEHYDE DIMETHYL ACETAL
- (S)-2-HYDROXY-PROPIONALDEHYDEDIMETHOXYACETAL
- EN300-89238
- F98096
- (s)-lactoaldehyde dimethyl acetal
- (2S)-1,1-Dimethoxy-2-propanol
- (S)-1,1-dimethoxypropan-2-ol
- (S)-1,1-Dimethoxy-2-propanol, >=99.0% (sum of enantiomers, GC)
- 96503-29-6
- DTXSID101308363
- 2-Propanol, 1,1-dimethoxy-, (2S)-
- (2S)-1,1-dimethoxypropan-2-ol
-
- MDL: MFCD07778452
- Inchi: 1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m0/s1
- Chave InChI: PRAYXKGWSGUXQK-BYPYZUCNSA-N
- SMILES: C(OC)(OC)[C@@H](O)C
Propriedades Computadas
- Massa Exacta: 120.079
- Massa monoisotópica: 120.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 8
- Contagem de Ligações Rotativas: 3
- Complexidade: 51.6
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 38.7A^2
- XLogP3: -0.2
Propriedades Experimentais
- Ponto de Flash: 50℃
- PSA: 38.69000
- LogP: -0.01390
(2S)-1,1-dimethoxypropan-2-ol Informações de segurança
- Número de transporte de matérias perigosas:UN 1993C 3 / PGIII
(2S)-1,1-dimethoxypropan-2-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89238-1g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1g |
$0.0 | 2023-09-01 | ||
eNovation Chemicals LLC | D767902-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 99.0% | 1g |
$115 | 2024-06-06 | |
Enamine | EN300-89238-1.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 1.0g |
$0.0 | 2023-02-11 | ||
A2B Chem LLC | AI65297-100mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 100mg |
$16.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-250mg |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 250mg |
$24.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-1g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 1g |
$56.00 | 2024-05-20 | |
A2B Chem LLC | AI65297-10g |
2-Propanol, 1,1-dimethoxy-, (2S)- |
96503-29-6 | 95% | 10g |
$278.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-50g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 50g |
¥6221.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-100mg |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 100mg |
¥108.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH511-250.0g |
(2S)-1,1-dimethoxypropan-2-ol |
96503-29-6 | 95% | 250.0g |
¥18533.0000 | 2024-08-02 |
(2S)-1,1-dimethoxypropan-2-ol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-14)-[1,1′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylpheny… Solvents: Isopropanol
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Engelhard 4759 Solvents: Acetic acid , Toluene ; 4 MPa, 293 K
Referência
- Heterogeneous Enantioselective Hydrogenation in a Continuous-flow Fixed-bed Reactor System: Hydrogenation of Activated Ketones and Their Binary Mixtures on Pt-Alumina-Cinchona Alkaloid CatalystsCatalysis Letters, 2012, 142(7), 889-894,
Método de produção 3
Condições de reacção
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl[5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuran… Solvents: Tetrahydrofuran
Referência
- Asymmetric reduction of α-keto acetals with potassium 9-O-(1,2-isopropylidene-5-deoxy-D-xylofuranosyl)-9-boratabicyclo[3.3.1]nonane. Enantioselective synthesis of α-hydroxy acetals with high optical puritiesTetrahedron: Asymmetry, 1994, 5(7), 1147-50,
Método de produção 4
Condições de reacção
1.1 Catalysts: Alcohol dehydrogenase
Referência
- Bone as a solid support for the immobilization of enzymesBiotechnology Letters, 1986, 8(9), 649-52,
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Quinidine , Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Referência
- Methylethers of cinchona alkaloids in Pt-catalyzed hydrogenation of methyl benzoylformate and pyruvaldehyde dimethyl acetalJournal of Molecular Catalysis A: Chemical, 2008, 285(1-2), 84-91,
Método de produção 6
Condições de reacção
Referência
- Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetalsJournal of the Chemical Society, 1999, (15), 2095-2100,
Método de produção 7
Condições de reacção
1.1 Reagents: Quinine , Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 60 min, 1 bar, 294 - 297 K
Referência
- New Data of Nonlinear Phenomenon in the Heterogeneous Enantioselective Hydrogenation of Activated KetonesCatalysis Letters, 2008, 124(1-2), 46-51,
Método de produção 8
Condições de reacção
1.1 Reagents: Carbonyl reductase
Referência
- Synthetic applications of the carbonyl reductases isolated from Candida parapsilosis and Rhodococcus erythropolisTetrahedron: Asymmetry, 1993, 4(7), 1683-92,
Método de produção 9
Condições de reacção
1.1 Reagents: Hydrogen , (9S)-9-Methoxycinchonan Catalysts: JM 94 Solvents: Acetic acid ; 60 bar, rt; 60 - 70 min, rt
Referência
- Process for the preparation of (S)-alcohols by enantioselective hydrogenation of prochiral ketones using platinum/alumina together with cinchonans or a cinchonan deaza analogs as chiral catalysts, European Patent Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: (T-4)-(N,N-Diethylbenzenamine)trihydroboron Solvents: Tetrahydrofuran
Referência
- Catalytic enantioselective reactions. Part 15. Oxazaborolidine-catalyzed asymmetric reduction of α-keto acetals with N,N-diethylaniline-borane (DEANB) complexBulletin of the Korean Chemical Society, 1999, 20(4), 397-399,
Método de produção 11
Condições de reacção
Referência
- New data to the origin of rate enhancement on the Pt-cinchona catalyzed enantioselective hydrogenation of activated ketones using continuous-flow fixed-bed reactor systemJournal of Catalysis, 2008, 260(2), 245-253,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum , (8α,9R)-10,11-Dihydro-9-methoxycinchonan Solvents: Acetic acid
Referência
- Production of optically active α-hydroxy acetals, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum (alumina bound) Solvents: Toluene ; 2 bar, 20 °C
Referência
- Fundamental insights into the enantioselectivity of hydrogenations on cinchona-modified platinum and palladiumJournal of Catalysis, 2012, 289, 238-248,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cinchonine , Platinum Solvents: Ethanol
Referência
- New synthesis of a useful C3 chiral building block by a heterogeneous method: enantioselective hydrogenation of pyruvaldehyde dimethyl acetal over cinchona modified Pt/Al2O3 catalystsChemical Communications (Cambridge), 1999, (17), 1725-1726,
Método de produção 15
Condições de reacção
1.1 Catalysts: Carbonyl reductase (NADPH)
Referência
- Combined chemoenzymic synthesis of 2-(O-6-deoxy-α-L-sorbofuranosyl)-D-glucoseTetrahedron: Asymmetry, 1993, 4(6), 1173-82,
(2S)-1,1-dimethoxypropan-2-ol Raw materials
(2S)-1,1-dimethoxypropan-2-ol Preparation Products
(2S)-1,1-dimethoxypropan-2-ol Literatura Relacionada
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96503-29-6)(2S)-1,1-dimethoxypropan-2-ol

Pureza:99%/99%/99%/99%/99%
Quantidade:10.0g/25.0g/50.0g/100.0g/250.0g
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